

An In-depth Technical Guide to (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid

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Compound of Interest

Compound Name:	(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
Cat. No.:	B061680

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid

(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid, a key building block in medicinal chemistry, holds the CAS Number 159613-21-5. This organoboron compound is of significant interest to researchers and drug development professionals, primarily for its role as a precursor in the synthesis of potent and selective enzyme inhibitors. Its chemical structure facilitates its use in powerful carbon-carbon bond-forming reactions, making it a valuable tool in the construction of complex molecular architectures for targeted therapeutic agents.

This technical guide provides a comprehensive overview of the available data on **(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid**, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in the context of specific signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for **(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid**.

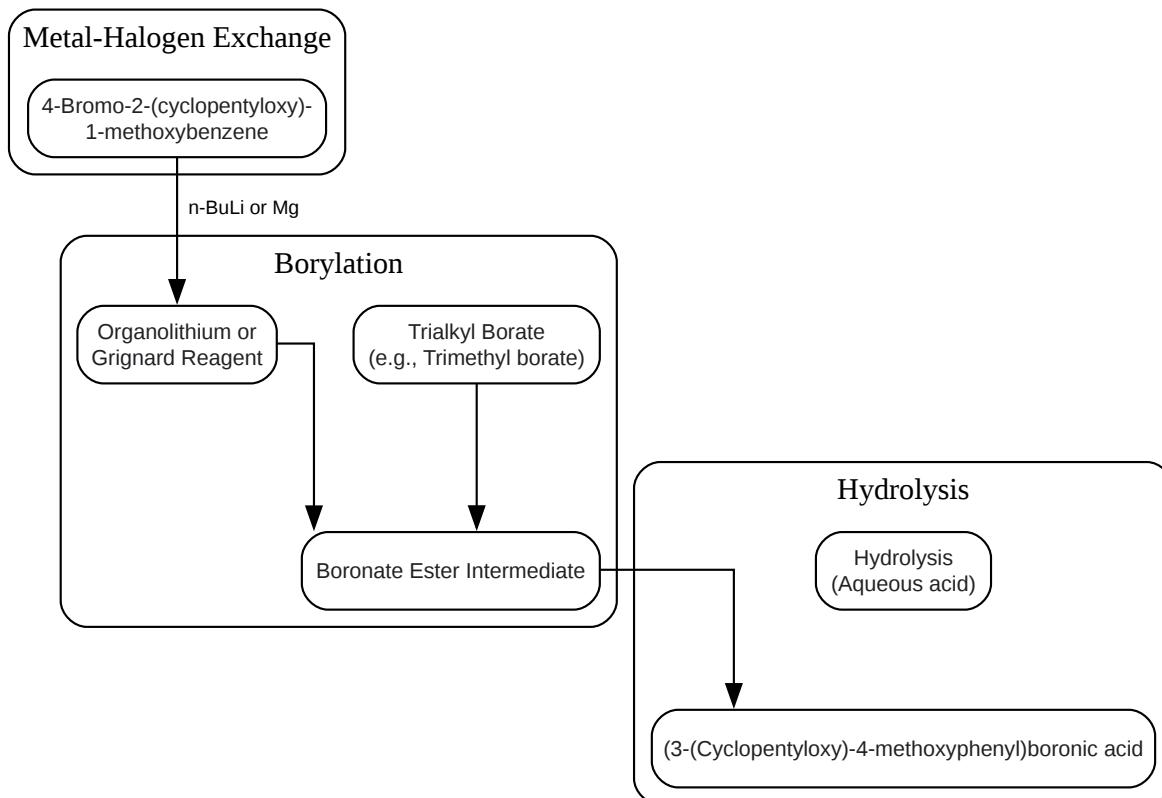
Property	Value	Reference
CAS Number	159613-21-5	[1]
Molecular Formula	C ₁₂ H ₁₇ BO ₄	[1]
Molecular Weight	236.07 g/mol	[1]
Melting Point	176-179 °C	[1]

Experimental Protocols

Synthesis of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid

While specific detailed experimental protocols from the primary literature (Tetrahedron, 1999, vol. 55, №39, p. 11669-11686 and Synthesis, 2003, vol. 18, p. 2805-2810) require access to the full-text articles, a general synthetic approach can be inferred from related syntheses. The preparation of the boronic acid likely proceeds through a halogen-metal exchange followed by quenching with a borate ester. A plausible synthetic workflow is outlined below.

Workflow for the Synthesis of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid



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Caption: Plausible synthetic route to the target boronic acid.

Detailed Steps (Hypothetical Protocol based on similar transformations):

- Preparation of the Arylmetal Intermediate: To a solution of 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. Alternatively, a Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings. The reaction mixture is stirred at low temperature to ensure complete formation of the arylmetal species.

- **Borylation:** A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the solution of the arylmetal intermediate, maintaining the low temperature. The reaction is allowed to stir for a period to ensure complete reaction.
- **Hydrolysis:** The reaction is quenched by the slow addition of an aqueous acidic solution (e.g., dilute hydrochloric acid). The mixture is then allowed to warm to room temperature.
- **Work-up and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield **(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid**.

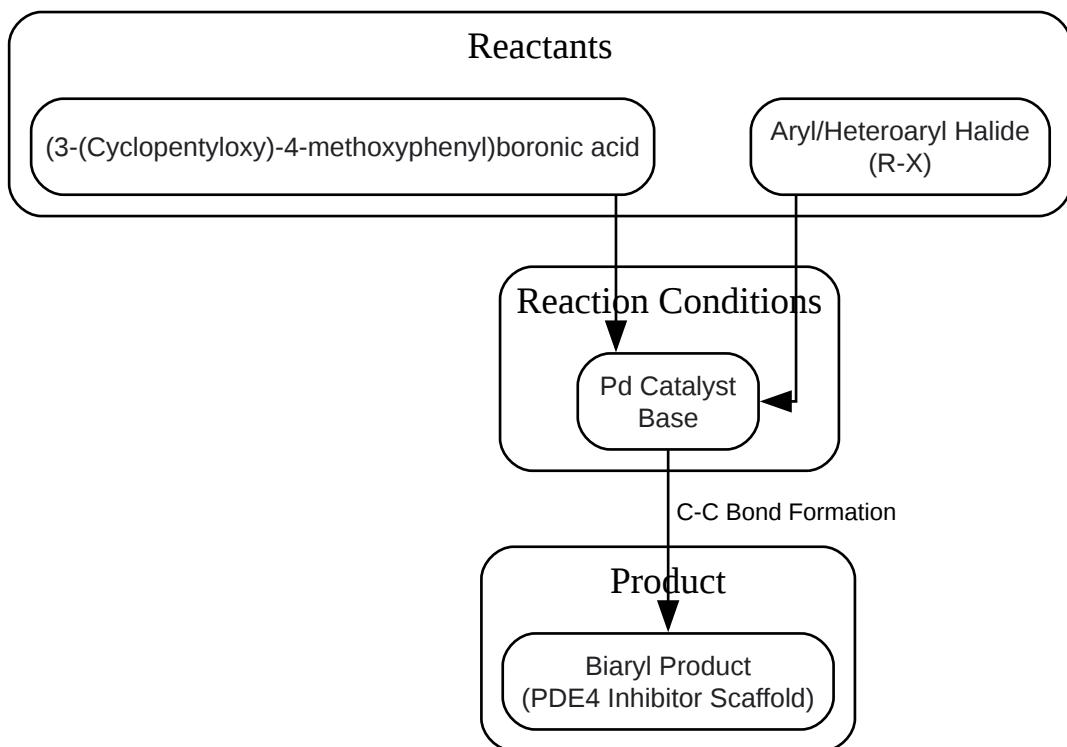
Application in Suzuki-Miyaura Cross-Coupling for the Synthesis of PDE4 Inhibitors

(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is a crucial reagent in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, a common scaffold in phosphodiesterase-4 (PDE4) inhibitors.

General Suzuki-Miyaura Coupling Protocol:

A mixture of **(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid** (1.0-1.5 equivalents), an appropriate aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) is dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by chromatography to yield the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling



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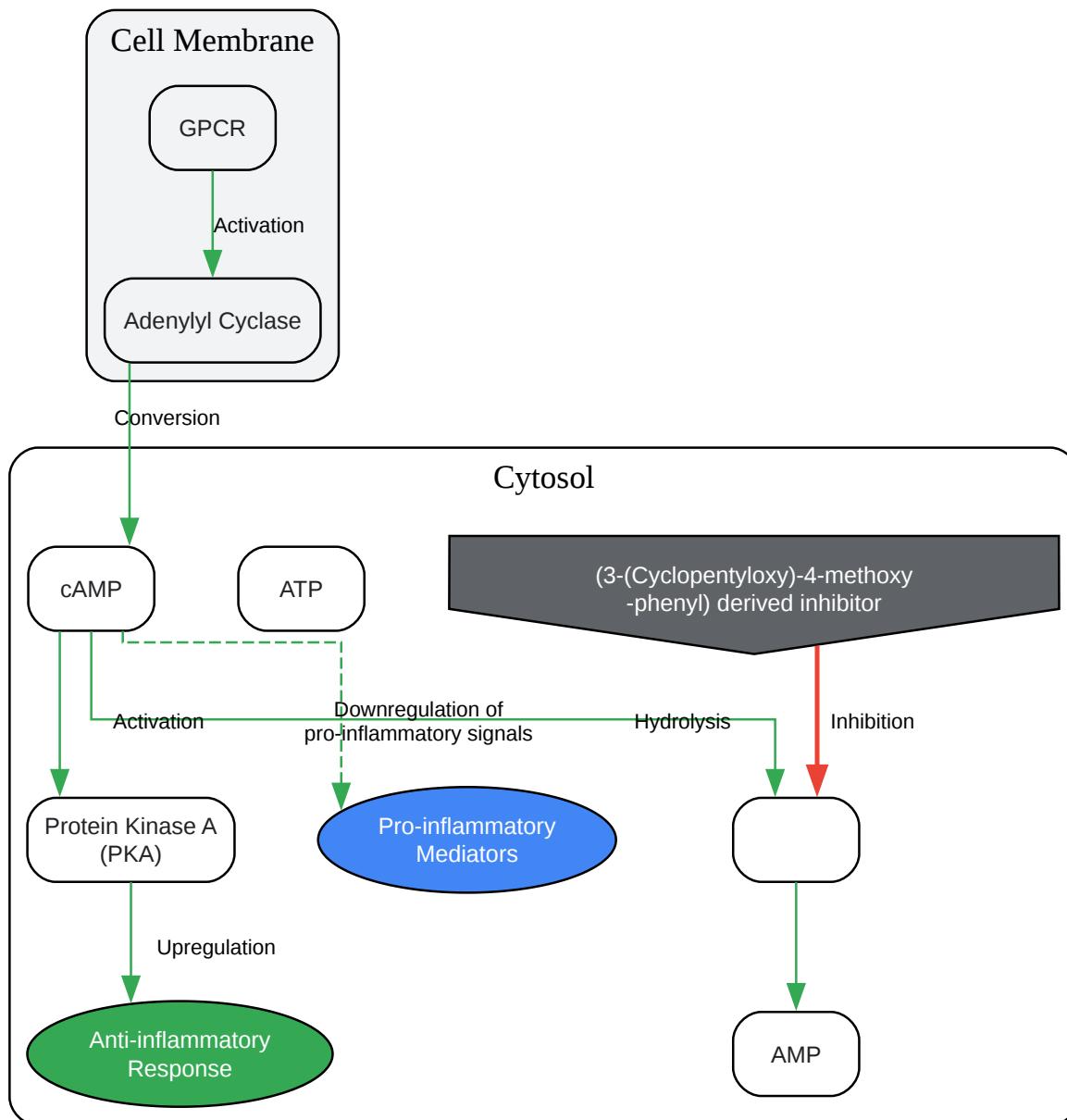
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery: Targeting the PDE4 Signaling Pathway

Phosphodiesterase-4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and other cellular processes. This makes PDE4 a significant therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.

The "(3-(Cyclopentyloxy)-4-methoxyphenyl)" moiety is a common feature in many potent and selective PDE4 inhibitors. The cyclopentyloxy group often occupies a hydrophobic pocket in the enzyme's active site, contributing to the compound's binding affinity and selectivity.

Simplified PDE4 Signaling Pathway



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Caption: Inhibition of PDE4 increases cAMP levels, leading to anti-inflammatory effects.

Spectroscopic Data

While a dedicated public spectrum for **(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid** is not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds like 4-methoxyphenylboronic acid.

- ¹H NMR: Protons on the phenyl ring would appear as distinct signals in the aromatic region. The methoxy group would show a singlet around 3.8-4.0 ppm. The protons of the cyclopentyl group would exhibit multiplets in the aliphatic region. The boronic acid protons are often broad and may exchange with solvent.
- ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring. The carbon attached to the boron atom would appear at a characteristic downfield shift.
- IR Spectroscopy: The spectrum would likely show characteristic absorptions for O-H stretching of the boronic acid, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and methoxy groups.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application lies in the construction of PDE4 inhibitors, which are of significant therapeutic interest. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. Further investigation into the cited literature is recommended for detailed, specific experimental procedures.

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References

- 1. 3-cyclopentyloxy-4-methoxyphenylboronic acid - 159613-21-5 - Structure, Synthesis, Properties [organoborons.com]

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